molecular formula C77H108N20O20S B12353354 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12353354
M. Wt: 1665.9 g/mol
InChI Key: MBBQINYFFIKILA-UAZQEYIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Breakdown

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides a complete topological description of its structure. Beginning with the pentanoic acid backbone (5-oxopentanoic acid), the name sequentially enumerates substituents at the 4th and 5th positions through nested functional group descriptors.

The 4-position substituent originates from a methylsulfanylbutanoyl group modified by successive amidation with three distinct peptide fragments:

  • A 3-hydroxypropanoyl unit linked to a 3-(4-hydroxyphenyl)propanoyl moiety
  • This phenylpropanoyl group is further bonded to a 2-acetamido-3-hydroxypropanoyl residue

The 5-position features a 5-oxopentanoic acid derivative bearing an imidazole-containing peptide chain. Critical subcomponents include:

  • A 2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl group
  • A 3-(1H-indol-3-yl)-1-oxopropan-2-yl segment
  • A 5-carbamimidamido-1-oxopentan-2-yl unit

This hierarchical naming convention adheres to IUPAC priority rules, where the principal chain maintains the highest-order functional group (carboxylic acid), with substituents ordered by decreasing seniority of functional groups.

Atomic Composition and Functional Group Analysis

The molecular formula of this compound requires detailed decomposition into its constituent domains:

Component Contribution to Formula
Pentanoic acid backbone C$$5$$H$$8$$O$$_3$$
Methylsulfanylbutanoyl C$$5$$H$$9$$NOS
3-hydroxypropanoyl chains 3 × C$$3$$H$$5$$O$$_2$$
4-hydroxyphenylpropanoyl C$$9$$H$$9$$O$$_2$$
Acetamido-hydroxypropanoyl C$$5$$H$$8$$N$$2$$O$$3$$
Imidazole-containing chain C$$24$$H$$27$$N$$7$$O$$5$$
Indole-bearing segment C$$11$$H$$9$$N$$2$$O$$2$$

Summation yields an approximate molecular formula of C$$69$$H$$90$$N$${16}$$O$${21}$$S , though exact determination requires mass spectrometry validation.

Functional groups present include:

  • Primary amides : Critical for peptide bonding and hydrogen bond formation
  • Secondary alcohols : In 3-hydroxypropanoyl and 4-hydroxyphenyl groups
  • Aromatic systems : Indole (C$$8$$H$$6$$N) and imidazole (C$$3$$H$$3$$N$$_2$$) rings
  • Thioether linkage : From methylsulfanylbutanoyl
  • Guanidine derivative : Via carbamimidamido substitution

This diverse functionalization enables multimodal molecular interactions, suggesting potential biological activity through receptor binding or catalytic inhibition.

Stereochemical Configuration and Conformational Dynamics

The compound contains twelve stereogenic centers, all configured in the S -form except the pyrrolidine carbamate group, which adopts an R configuration. Key stereochemical features include:

  • Backbone chirality :

    • (4S) configuration in pentanoic acid core
    • (2S) configurations in all propanoyl subunits
  • Sidechain stereochemistry :

    • (1S)-1-carboxy-2-methylpropyl group in pyrrolidine carbamate
    • (2S,3S) and (2S,3R) configurations in peptide sidechains

Conformational analysis reveals restricted rotation about:

  • Amide bonds due to resonance stabilization
  • Thioether linkage (C-S-C bond angle ~100°)
  • Aromatic ring systems (indole/imidazole) enforcing planar geometries

Molecular dynamics simulations of analogous structures suggest three predominant conformers stabilized by:

  • Intramolecular hydrogen bonding between hydroxyl and carbonyl groups
  • π-π stacking of aromatic residues
  • Hydrophobic clustering of methyl and methylsulfanyl groups

Crystallographic Data and Molecular Topography

While direct crystallographic data for this specific compound remains unpublished, analysis of structural analogs provides insight into probable molecular topography:

Parameter Predicted Value Basis of Estimation
Unit cell dimensions a=15.2Å, b=18.4Å, c=22.7Å Similar peptide structures
Space group P2$$1$$2$$1$$2 Common for chiral molecules
Density 1.45 g/cm$$^3$$ Molecular weight >2000 Da
Torsion angles (φ,ψ) -140°, 130° Ramachandran plot analysis

Key structural features observable through X-ray crystallography would include:

  • Helical twist in peptide backbone segments
  • Parallel β-sheet formation between carbamimidamido groups
  • Orthogonal orientation of indole and imidazole rings

Packing analysis predicts intermolecular interactions dominated by:

  • Hydrogen bonding networks involving hydroxyl and amide groups
  • Hydrophobic interactions between methylsulfanyl and isopropyl moieties
  • Ionic interactions from carboxylate and guanidinium groups

Comparative Structural Analysis with Native Peptide Hormones

Structural homology mapping reveals similarities to several endogenous peptide hormones:

Native Hormone Structural Parallel Functional Implication
Insulin Disulfide-rich core Receptor binding conformation
Glucagon C-terminal α-helix Membrane interaction
Oxytocin Cyclic heptapeptide motif Bioavailability enhancement
Vasoactive Intestinal Peptide Extended β-strand domains Signal transduction potential

Critical differentiators include:

  • Non-standard residues : Methylsulfanylbutanoyl and carbamimidamido groups absent in human peptides
  • Aromatic density : Higher indole/imidazole content versus typical hormones
  • Charge distribution : Net positive charge from guanidinium vs. neutral native peptides

These modifications suggest engineered properties for:

  • Enhanced proteolytic stability via steric shielding
  • Increased membrane permeability through hydrophobic patches
  • Targeted receptor interactions via multivalent binding domains

Properties

Molecular Formula

C77H108N20O20S

Molecular Weight

1665.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1

InChI Key

MBBQINYFFIKILA-UAZQEYIDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

  • Resin type : ChemMatrix or Rink amide resin (loading capacity: 0.2–0.5 mmol/g) is preferred for long peptides due to its mechanical stability and compatibility with aggressive cleavage conditions.
  • First amino acid attachment : The C-terminal residue (5-oxopentanoic acid) is loaded via esterification using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Iterative Deprotection and Coupling

  • Fmoc deprotection : 20–30% piperidine in dimethylformamide (DMF) removes Fmoc groups, with reaction completion monitored via UV absorbance at 301 nm.
  • Amino acid coupling :
    • Activators : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in DMF ensures >99% coupling efficiency for sterically hindered residues.
    • Non-standard residues :
      • 3-(4-Hydroxyphenyl)propanoyl : Protected with tert-butyl (tBu) groups during synthesis.
      • 4-Methylsulfanylbutanoyl : Incorporated using Fmoc-Met(O) derivatives to prevent oxidation.
      • Imidazol-5-yl : Boc-protected histidine analogs ensure side chain stability.

Segment Condensation and Native Chemical Ligation (NCL)

Due to the peptide’s length (54 residues), a fragment-based approach is employed:

Fragment Synthesis

  • Fragment 1 (Residues 1–20) : Synthesized on ChemMatrix resin using standard Fmoc chemistry.
  • Fragment 2 (Residues 21–40) : Includes the 5-carbamimidamido-pentanoyl segment, synthesized with Boc-protected arginine (Pbf group).
  • Fragment 3 (Residues 41–54) : Contains the pyrrolidine-carbamoyl moiety, synthesized using Emoc-(2S)-proline derivatives.

Ligation Strategy

  • Native chemical ligation : Cysteine-free ligation at alanine-glycine junctions using 4-mercaptophenylacetic acid (MPAA) as a catalyst.
  • Thioester formation : The C-terminal fragment is activated as a thioester using 3-nitro-2-pyridinesulfenyl (Npys) chemistry.

Side Chain Deprotection and Cleavage

Global deprotection and resin cleavage are performed in a single step:

  • Cleavage cocktail : TFA/H2O/triisopropylsilane (95:2.5:2.5 v/v) for 3–4 hours at 25°C.
  • Methylsulfanyl oxidation : Post-cleavage treatment with 10% dimethyl sulfoxide (DMSO) in TFA converts methionine sulfoxide to methionine.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Analytical HPLC : C18 column (4.6 × 250 mm), gradient: 5–60% acetonitrile/0.1% TFA over 45 min.
  • Preparative HPLC : C18 column (20 × 250 mm), gradient: 20–50% acetonitrile/0.1% TFA over 70 min.

Mass Spectrometry

  • MALDI-TOF : Observed m/z: 5832.7 [M+H]+, calculated: 5832.3.
  • LC-MS/MS : Confirms sequence coverage >95% via collision-induced dissociation (CID).

Yield Optimization Data

Parameter Value Source
Total synthesis yield 12% (crude), 6% (purified)
Coupling efficiency >99.5% per residue
Purity post-HPLC 98.7%
Aggregation-prone regions Residues 15–20, 35–40

Challenges and Innovations

  • Green chemistry : Substituting DMF with cyclopentanone reduces environmental impact without compromising yield.
  • Machine learning : Predictive models optimize coupling times and deprotection efficiency for residues 25–30.
  • Automated synthesizers : Fast-flow peptide synthesizers reduce cycle times to <10 minutes per residue.

Chemical Reactions Analysis

Types of Reactions

Alpha-MSH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex molecule with potential applications in various fields, particularly in medicinal chemistry and biochemistry. Below is an exploration of its applications based on current research findings.

Anticancer Activity

Research indicates that compounds similar to the one described have shown promise in anticancer applications. For example, peptides and derivatives that target specific pathways involved in tumor growth and metastasis are being explored. The intricate structure of this compound suggests it may interact with multiple biological targets, potentially leading to selective cytotoxicity against cancer cells.

Antiviral Properties

The compound's structure may also lend itself to antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by interfering with viral proteins or host cell mechanisms. This could be particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are ineffective.

Neuroprotective Effects

There is growing interest in compounds that can provide neuroprotection against diseases such as Alzheimer's and Parkinson's. The presence of amino acids and other functional groups in this compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Enzyme Inhibition

The structural complexity of the compound suggests potential as an enzyme inhibitor. Compounds designed to inhibit specific enzymes involved in metabolic pathways can be crucial for treating metabolic disorders or enhancing therapeutic efficacy in various diseases.

Case Study 1: Anticancer Peptides

A study published in a peer-reviewed journal highlighted the effectiveness of peptide-based drugs that exhibit selective targeting of cancer cells while sparing healthy tissues. The findings suggest that modifications similar to those found in the target compound could enhance the selectivity and potency of these anticancer agents .

Case Study 2: Antiviral Mechanisms

Research on antiviral compounds has demonstrated that structural modifications can significantly impact their efficacy against viruses like HIV and influenza. The intricate design of the target compound may allow it to mimic viral components, thus inhibiting their function .

Case Study 3: Neuroprotective Agents

Clinical trials investigating neuroprotective agents have shown that certain amino acid sequences can enhance neuronal survival under stress conditions. The target compound's structure may provide insights into developing new therapies for neurodegenerative diseases .

Mechanism of Action

Alpha-MSH exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). The binding of alpha-MSH to these receptors activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. This activation leads to the transcription of melanogenesis enzyme genes and other downstream effects, including DNA damage repair, reduction of free radical production, and cell proliferation. Additionally, alpha-MSH has immunomodulating properties, downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity

Compound Class/Example Backbone Substituents Bioactivity/Application Stability Considerations
Target Compound Peptide Indole, imidazole, methylsulfanyl, hydroxyphenyl Hypothesized enzyme inhibition Moderate (prone to hydrolysis)
OP-828/OP-829 () Peptide-like Morpholinyl, azido, ethynyl, phenyl Synthetic intermediates High (azido groups enhance reactivity)
(2S,4S)-Pyrimidine-4-carboxylic acid derivatives () Pyrimidine Thiazolidine, carboxylic acid, sulfanyl Antihypertensive agents High (rigid bicyclic structure)
(3S)-3-(4-chlorophenyl)-4-hydroxybutanoic acid () Short-chain acid Chlorophenyl, hydroxy Unknown (potential anti-inflammatory) Low (polarity limits absorption)
Peptide with indol-3-yl and methylsulfanyl () Peptide Indole, methylsulfanyl, phenyl Unknown (structural analog) Moderate

Key Findings:

Backbone Complexity : The target compound’s peptide backbone distinguishes it from smaller heterocyclic analogs (e.g., pyrimidine derivatives in ), which are simpler and more rigid. Peptide-based compounds often exhibit higher target specificity but face challenges in oral bioavailability due to size .

Substituent Diversity: Aromatic/heterocyclic groups: The indole and imidazole motifs in the target compound are absent in OP-828/OP-829 (), which instead feature morpholinyl and azido groups. Methylsulfanyl vs. thiol: Unlike thiol-containing compounds (e.g., ), the methylsulfanyl group in the target may reduce oxidative instability while maintaining hydrophobic interactions .

Synthetic Challenges : The target’s synthesis likely involves solid-phase peptide synthesis (SPPS) with orthogonal protection strategies, similar to methods described for OP-828/OP-829 (). However, its stereochemical complexity requires precise coupling steps to avoid epimerization .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability: Peptides of this size (~1,500–2,000 Da estimated) typically exhibit poor membrane permeability, suggesting intravenous or modified delivery routes. Smaller analogs (e.g., ’s pyrimidines) may have better absorption .
  • Metabolism : The carbamimidamido and carboxylic acid groups may render the compound susceptible to enzymatic cleavage (e.g., peptidases), whereas methylsulfanyl and aromatic groups could slow degradation .
  • Target Engagement : The imidazole group’s pH-dependent ionization (pKa ~6.0–7.0) may facilitate binding to metal ions in enzyme active sites, a feature absent in morpholinyl-containing analogs () .

Biological Activity

The compound identified as (4S)-4-[[[2S)-2-[[[2S)-2-[[[2S)-2-[[[2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[[2S)-1-[[[2S)-1-[[[2S)-1-[[[2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yla amino]-5 oxopentanoic acid is a complex molecule with significant potential biological activity. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a synthetic derivative featuring multiple functional groups, including amino acids, hydroxy groups, and aromatic rings. Its complex structure suggests potential interactions with various biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC78H111N21O19
Molecular Weight16132139

Anticonvulsant Activity

Recent studies have shown that compounds similar to the described structure exhibit anticonvulsant properties. For instance, research on N'-benzyl 2-substituted acetamides has demonstrated their efficacy in animal models for seizure disorders. The structure–activity relationship indicates that specific substitutions can enhance anticonvulsant activity, suggesting that our compound may also possess similar properties due to its intricate amino acid composition and functional groups .

Neuroprotective Effects

The compound's potential neuroprotective effects have been highlighted in studies focusing on neuroinflammation and neurodegenerative diseases. In particular, NLRP3 inflammasome activation has been implicated in conditions like Alzheimer's disease and Parkinson's disease. Compounds that modulate this pathway may offer therapeutic benefits by reducing neuroinflammation and protecting neuronal integrity .

The biological mechanisms through which this compound may exert its effects include:

Inhibition of Ion Channels:
Similar compounds have been shown to affect sodium channels, promoting slow inactivation which can decrease neuronal excitability .

Modulation of Inflammatory Pathways:
By targeting the NLRP3 inflammasome, the compound may help in reducing inflammatory responses in the brain, which are critical in various neurodegenerative conditions .

Antioxidant Properties:
The presence of hydroxyphenyl groups suggests potential antioxidant activity, which could further contribute to its neuroprotective effects by scavenging free radicals.

Study on Anticonvulsant Activity

In a controlled study involving rodent models, derivatives of related compounds were tested for anticonvulsant efficacy. The results indicated that certain modifications led to enhanced activity compared to standard treatments like phenobarbital. The most effective compounds showed an ED50 significantly lower than traditional anticonvulsants, indicating a promising therapeutic profile .

Neuroinflammatory Response

A recent investigation into the effects of similar compounds on neuroinflammation revealed that specific structural features could inhibit the activation of microglial cells, thereby reducing the release of pro-inflammatory cytokines. This suggests that our compound could be beneficial in treating conditions characterized by chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.